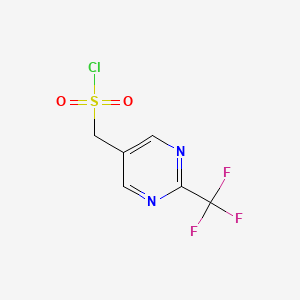

(2-(Trifluoromethyl)pyrimidin-5-YL)methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-(Trifluoromethyl)pyrimidin-5-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C6H4ClF3N2O2S and a molecular weight of 260.62 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyrimidine ring, and a methanesulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)pyrimidin-5-YL)methanesulfonyl chloride typically involves the reaction of 2-(trifluoromethyl)pyrimidine with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)pyrimidin-5-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like triethylamine, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the pyrimidine ring .

Scientific Research Applications

(2-(Trifluoromethyl)pyrimidin-5-YL)methanesulfonyl chloride has several applications in scientific research, including:

Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)pyrimidin-5-YL)methanesulfonyl chloride involves its reactivity with nucleophiles and other reagents. The methanesulfonyl chloride group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

(2-(Trifluoromethyl)phenyl)methanesulfonyl chloride: This compound has a similar structure but with a phenyl ring instead of a pyrimidine ring.

(2-(Trifluoromethyl)pyridine-5-YL)methanesulfonyl chloride: This compound has a pyridine ring instead of a pyrimidine ring.

Uniqueness

(2-(Trifluoromethyl)pyrimidin-5-YL)methanesulfonyl chloride is unique due to the presence of both a trifluoromethyl group and a methanesulfonyl chloride group attached to a pyrimidine ring. This combination of functional groups provides distinct reactivity and properties, making it valuable in various chemical reactions and applications .

Biological Activity

The compound (2-(Trifluoromethyl)pyrimidin-5-YL)methanesulfonyl chloride is a member of the pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly against various pathogens and cancer cell lines.

Chemical Structure and Properties

The compound features a trifluoromethyl group at the 2-position of the pyrimidine ring and a methanesulfonyl chloride substituent. This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research has demonstrated that trifluoromethyl pyrimidine derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

Recent studies have shown that derivatives of trifluoromethyl pyrimidines possess notable antimicrobial properties. For instance, a series of trifluoromethyl pyrimidinone compounds were evaluated for their activity against Mycobacterium tuberculosis and displayed promising results with minimal cytotoxicity against human cell lines. The most potent compound exhibited an MIC of 4.9 μM against M. tuberculosis with no observed cytotoxicity (IC50 > 100 μM) .

Table 1: Antimicrobial Activity of Trifluoromethyl Pyrimidinone Compounds

| Compound ID | MIC (μM) | Cytotoxicity (IC50 μM) | Target Pathogen |

|---|---|---|---|

| 1 | 4.9 | >100 | Mycobacterium tuberculosis |

| 2 | 10 | >50 | Staphylococcus aureus |

| 3 | 12 | >80 | Escherichia coli |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it could down-regulate key oncogenes such as EGFR, KRAS, and TP53 in various cancer cell lines, suggesting a potential mechanism for its anticancer activity .

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | Compound ID | IC50 (μM) | Key Gene Down-regulated |

|---|---|---|---|

| HCT116 | 7 | 17.8 | PALB2, TP53 |

| HePG2 | 8 | 12.4 | EGFR, KRAS |

| A549 | 9 | 15.0 | TP53, FASN |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in critical pathways for cell survival and proliferation, including kinases .

- Gene Expression Modulation : It affects the expression levels of genes associated with tumor progression and resistance to therapy, indicating a multifaceted approach to cancer treatment .

- Bactericidal Action : The compound exhibits rapid bactericidal activity against replicating bacterial cells, which is essential for treating infections effectively .

Case Studies

A notable case study involved the synthesis and evaluation of several trifluoromethyl pyrimidine derivatives against resistant bacterial strains. These studies highlighted the importance of structural modifications in enhancing biological activity while minimizing cytotoxic effects.

Properties

CAS No. |

1196155-63-1 |

|---|---|

Molecular Formula |

C6H4ClF3N2O2S |

Molecular Weight |

260.62 g/mol |

IUPAC Name |

[2-(trifluoromethyl)pyrimidin-5-yl]methanesulfonyl chloride |

InChI |

InChI=1S/C6H4ClF3N2O2S/c7-15(13,14)3-4-1-11-5(12-2-4)6(8,9)10/h1-2H,3H2 |

InChI Key |

GKMCOZBOHQKLOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)CS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.